molecular formula C17H19N5O3 B2815486 N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide CAS No. 1396758-35-2

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2815486
CAS No.: 1396758-35-2
M. Wt: 341.371
InChI Key: DXRMOTRESMCRNG-UHFFFAOYSA-N
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Description

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a piperazine moiety, an oxazole ring, and a cyclopropane carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the individual components, followed by their sequential coupling. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the oxazole ring and the cyclopropane carboxamide group, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various research applications and differentiate it from other similar compounds .

Properties

IUPAC Name

N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-15(12-4-5-12)20-17-19-13(11-25-17)16(24)22-9-7-21(8-10-22)14-3-1-2-6-18-14/h1-3,6,11-12H,4-5,7-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRMOTRESMCRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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